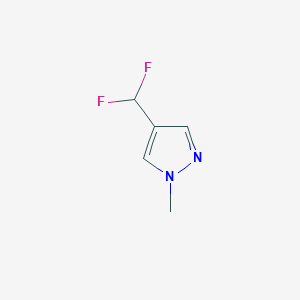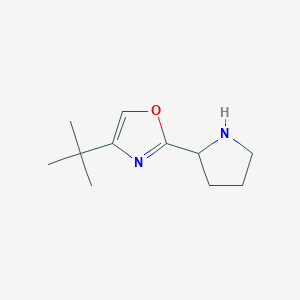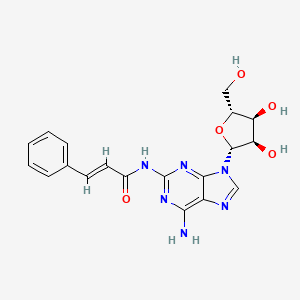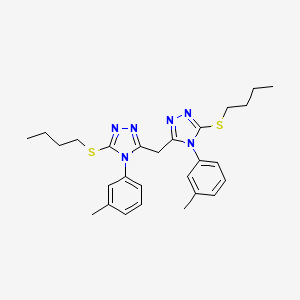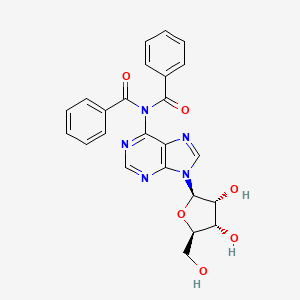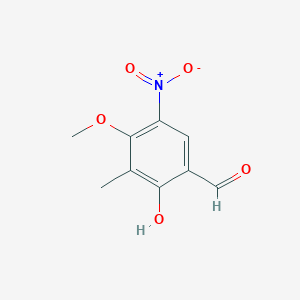
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is an aromatic aldehyde compound with a molecular formula of C9H9NO5. This compound is characterized by the presence of hydroxyl, methoxy, methyl, and nitro functional groups attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 2-Hydroxy-4-methoxy-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
- 5-Nitrovanillin (4-Hydroxy-3-methoxy-5-nitrobenzaldehyde)
- 2-Hydroxy-5-nitrobenzaldehyde
Uniqueness
2-Hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H9NO5 |
|---|---|
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-hydroxy-4-methoxy-3-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C9H9NO5/c1-5-8(12)6(4-11)3-7(10(13)14)9(5)15-2/h3-4,12H,1-2H3 |
Clé InChI |
OPCAEUPWHPMXQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


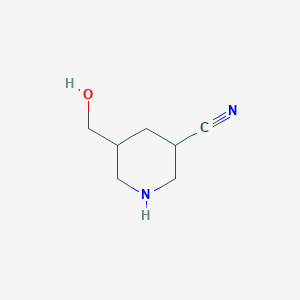
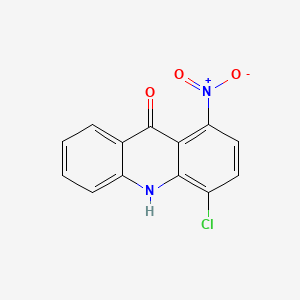

![4-[S-Fluoro-N-(4-methylbenzene-1-sulfonyl)sulfonimidoyl]benzoic acid](/img/structure/B15218574.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)



